![molecular formula C27H18BrN3 B13990902 2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)
2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a brominated triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-bromo-1,3,5-triazine with biphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the biphenyl-triazine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The biphenyl groups can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The triazine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. The biphenyl groups can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.
2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior.
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is unique due to the presence of the bromine atom, which can participate in specific reactions not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.
Propiedades
Fórmula molecular |
C27H18BrN3 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
2-bromo-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
UCMXYTLXSGHRMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


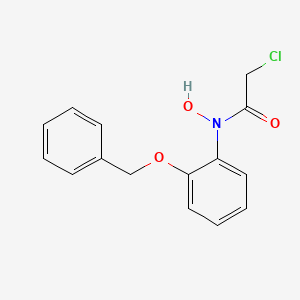


![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)
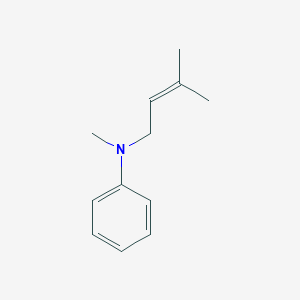
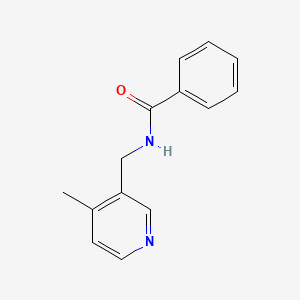
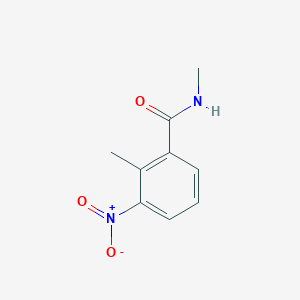
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)



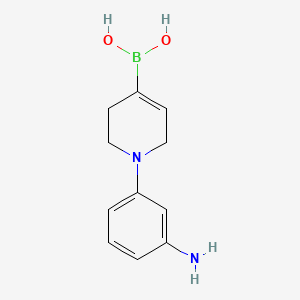
![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)

